Parvaquone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

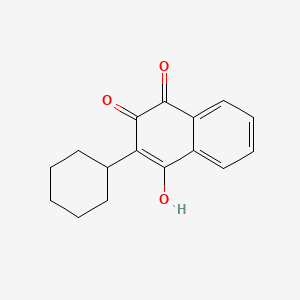

Parvaquone is a hydroxy naphthoquinone compound with significant anti-protozoal activity. It is primarily used in veterinary medicine to treat Theileriosis, a disease caused by parasites such as Theileria parva and Theileria annulata. The compound is known for its effectiveness in treating East Coast Fever, a fatal disease found in cattle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Parvaquone can be synthesized through various methods. One common approach involves the use of 2-hydroxy naphthalene-1,4-dione as the starting material. The synthesis typically involves single or two-step processes with simple and mild reaction conditions. For instance, one method includes the cyclohexylation of 1-naphthol followed by oxidation and epoxidation .

Industrial Production Methods: Industrial production of this compound focuses on achieving higher atom economy and process economy while maintaining product purity. The use of cheap and easy-to-obtain raw materials and reagents is emphasized. Recent advancements have led to the development of environmentally benign processes that are operationally simple and economically viable .

Chemical Reactions Analysis

Types of Reactions: Parvaquone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthoquinones, which exhibit a broad spectrum of biological activities .

Scientific Research Applications

Efficacy Against Theileria parva

-

Treatment of East Coast Fever :

- Clinical trials have demonstrated that parvaquone is effective in treating ECF. In one study involving 100 naturally infected cattle, 88% of those treated with this compound showed recovery from the disease .

- Another study indicated that this compound achieved a cure rate of 80% among cattle with advanced symptoms of ECF .

-

Comparative Studies :

- This compound has been compared with buthis compound, a more potent derivative. Both compounds exhibit similar efficacy in curing ECF, with buthis compound having a slightly higher cure rate (90%) compared to this compound (88%) in controlled trials .

- A study highlighted that while both drugs are effective, buthis compound persists longer in plasma and has a lower toxicity profile, making it a preferred option in certain cases .

Applications Beyond Theileria

This compound's applications extend to other protozoal infections:

- Neospora caninum : Research indicates that this compound inhibits the proliferation of Neospora caninum, suggesting potential use in treating neosporosis in livestock .

- Malaria and Cryptosporidiosis : Historical studies have shown that compounds related to this compound exhibit activity against malaria and cryptosporidiosis, indicating a broader spectrum of antiprotozoal activity .

Table 1: Summary of Clinical Trials Using this compound

Safety and Toxicity

This compound exhibits low toxicity levels, which is crucial for its use in livestock. Studies have reported an LD50 greater than 8000 mg/kg in rodents, indicating a favorable safety profile for veterinary applications .

Mechanism of Action

Parvaquone exerts its effects by targeting the mitochondrial electron transport chain of the parasites. It binds to the quinone-binding site of cytochrome b, inhibiting the coenzyme Q-cytochrome c reductase. This disruption in the electron transport chain leads to the death of the parasites .

Comparison with Similar Compounds

Buparvaquone: Another hydroxy naphthoquinone with similar anti-protozoal activity.

Atovaquone: A hydroxynaphthoquinone used in the treatment of malaria and Pneumocystis jirovecii pneumonia.

Uniqueness: this compound is unique due to its specific effectiveness against Theileria parva and Theileria annulata, making it a crucial compound in veterinary medicine for treating East Coast Fever. Its relatively simple synthesis and cost-effective production methods further enhance its significance .

Biological Activity

Parvaquone, a naphthoquinone derivative, is primarily known for its efficacy in treating infections caused by the protozoan parasite Theileria parva, which is responsible for East Coast Fever (ECF) in cattle. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical efficacy based on diverse research findings.

This compound is structurally related to other naphthoquinones, which are known for their biological activities. Its mechanism of action involves inhibition of mitochondrial respiration in Theileria parasites, leading to a decrease in ATP production and ultimately causing parasite death. This action is similar to that of other quinones, which disrupt electron transport chains within the mitochondria.

Pharmacokinetics

Research has shown that this compound has a relatively long half-life in plasma, allowing for sustained therapeutic effects. Studies indicate that this compound can persist longer in the bloodstream compared to its analogue, buthis compound, which enhances its potential efficacy in treating infections .

Comparative Studies

Numerous studies have assessed the efficacy of this compound in treating ECF. A notable trial involved 60 cattle infected with Theileria parva, where this compound was compared with a combination treatment of this compound and frusemide. The results indicated a cure rate of 80% for those treated with this compound alone and 93.3% for the combination therapy .

| Treatment Type | Total Cattle | Cured Cattle | Cure Rate (%) |

|---|---|---|---|

| This compound | 30 | 24 | 80.0 |

| This compound + Frusemide | 30 | 28 | 93.3 |

These findings underscore the importance of early diagnosis and prompt treatment to improve outcomes in infected animals.

Case Studies

A field trial conducted in Zambia evaluated the effectiveness of a single intramuscular dose of this compound at 2.5 mg/kg in cattle diagnosed with ECF. The study reported a cure rate of 91%, demonstrating this compound's potential as an effective treatment option .

In another study involving calves treated with various dosages of this compound, it was found that administering 10 mg/kg twice at 48-hour intervals resulted in a resolution of infection in approximately 84.6% of cases .

In Vitro Studies

In vitro studies have also been conducted to assess the cytotoxicity and uptake of this compound-loaded solid lipid nanoparticles (SLN). These studies revealed that SLN formulations exhibited low cytotoxicity to U937 cells while showing significant uptake by macrophage cell lines, indicating potential for targeted delivery to the reticuloendothelial system (RES) .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Acute oral toxicity studies suggest that while side effects can occur, they are generally mild when administered at recommended dosages .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Parvaquone, and how do they address scalability and reproducibility?

this compound is synthesized via squaric acid ester chemistry, involving sequential reactions:

- Step 1 : Cyclohexylmagnesium chloride addition to diisopropyl squarate at -78°C, yielding a cyclohexyl-substituted squarate (93% yield) .

- Step 2 : Aryllithium addition to squarate derivatives, followed by thermal cyclization and BBr₃-mediated deprotection to finalize the hydroxy-naphthoquinone structure (26% overall yield) . Methodological challenges include low yields (~34–42%) in aryllithium addition due to acid-sensitive tertiary alcohol intermediates, requiring strict anhydrous conditions .

Q. What is the established mechanism of action of this compound against Theileria parva?

this compound disrupts mitochondrial electron transport in Theileria schizonts, inhibiting ATP synthesis. Studies show it targets cytochrome bc₁ complex activity, inducing apoptosis in infected lymphocytes. Efficacy is stage-dependent, with higher success in early infections (lymphocyte proliferation phase) .

Q. How does this compound’s efficacy compare to second-generation analogs like Buthis compound?

Buthis compound demonstrates superior efficacy (100% protozoan clearance in early-stage trials) due to enhanced bioavailability and resistance to metabolic degradation. This compound, while effective, requires earlier administration and higher doses (e.g., 20 mg/kg vs. 2.5 mg/kg for Buthis compound) .

Q. What in vitro models are used to study this compound’s antiparasitic activity?

Lymphoblastoid cell lines infected with T. parva schizonts are standard. Key metrics include:

- Schizont viability post-treatment (via Giemsa staining) .

- IL-2 dependency for schizont reappearance after drug withdrawal, indicating host-pathogen metabolic interplay .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in this compound synthesis (e.g., aryllithium addition)?

Experimental redesigns include:

- Catalyst screening : Using Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates and reduce hydrolysis .

- Temperature modulation : Testing reactions at -40°C instead of -78°C to balance reactivity and byproduct formation .

- Alternative quenching agents : Replacing NH₄Cl with milder proton sources (e.g., acetic acid) to preserve tertiary alcohols .

Q. How should researchers address contradictions in this compound’s reported efficacy across studies?

Discrepancies arise from variables such as:

- Disease stage : Efficacy drops from 90% (early stage) to <50% in advanced infections with lymphoid necrosis .

- Host factors : Genetic variability in bovine CYP450 enzymes affects this compound metabolism . Recommendation : Standardize experimental models (e.g., synchronized T. parva infections) and report pharmacokinetic parameters (e.g., Cₘₐₓ, half-life) .

Q. What metabolomic approaches elucidate this compound’s impact on host-pathogen energy metabolism?

Targeted metabolomics via LC-MS reveals:

- ATP depletion : 60% reduction in infected lymphocytes post-treatment, correlating with schizont death .

- TCA cycle dysregulation : Accumulation of succinate and fumarate in Theileria-infected cells, reversed by this compound . Protocol : Use isotopically labeled glucose ([U-¹³C]glucose) to trace metabolic flux in treated vs. untreated cells .

Q. Why do schizonts reappear in this compound-treated lymphoblastoid cultures, and how can this be mitigated?

Schizont resurgence is linked to IL-2-like growth factors in host cells, which reactivate dormant parasite stages. Solutions include:

Properties

CAS No. |

4042-30-2 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

3-cyclohexyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 |

InChI Key |

XBGHCDVBZZNDBY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Canonical SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Key on ui other cas no. |

4042-30-2 |

Pictograms |

Irritant |

Synonyms |

2-hydroxy-3-cyclohexyl-1,4-naphthoquinone 993 C 993-C 993C parvaquone Wellcome 993C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.